2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid consists of a chromeno[2,3-b]pyridine core with a carboxylic acid group. The numbering and correlations observed in the HMBC spectrum are essential for understanding its structure .
Physical and Chemical Properties Analysis
Scientific Research Applications
Anticancer Applications
One area of application is in the development of compounds with potential anticancer activities. For instance, chromeno[4,3-b]pyridine derivatives, closely related to the specified compound, have been designed and synthesized for their potential in treating breast cancer. These compounds underwent computational ADME (Absorption, Distribution, Metabolism, and Excretion) and Lipinski's analysis, followed by molecular docking studies to evaluate their interaction with cancer cell lines, specifically breast cancer cells (MCF-7). The oxolone moiety, similar to the core structure of 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid, was identified as a crucial feature for effective interaction with the target cancer cells, indicating the potential of such compounds in anticancer therapy (Ghada E. Abd El Ghani, M. A. Elmorsy, Mona E. Ibrahim, 2022).
Non-linear Optical (NLO) Properties
Another significant area of application is in the study of non-linear optical (NLO) properties of chromene derivatives. Research into novel heterocyclic coumarin-based pyrano-chromene derivatives has revealed these compounds' potential for use in NLO applications. The compounds exhibited appealing π-bonded skeletons, which were analyzed for their electronic, structural, and NLO properties using a combination of density functional theory (DFT) and time-dependent DFT (TD/DFT). Such studies help in understanding the potential of chromeno[2,3-b]pyridine-3-carboxylic acid derivatives in developing materials with specific optical properties for technological applications (Nadia Arif et al., 2022).
Synthesis and Chemical Development
Further research has focused on developing efficient synthetic routes to functionalized azaxanthene-derived compounds, which include chromeno[2,3-b]pyridines. These studies not only provide insight into new methods for synthesizing complex molecules but also offer potential pathways for developing pharmacologically active compounds. An efficient route was reported for the synthesis of two functionalized 2-aryl-5H-chromeno[2,3-b]pyridines, demonstrating improvements in the formation of the azaxanthene core, a structure related to the compound (D. Conlon et al., 2016).
Antimicrobial Activity
The synthesis of chromeno[2,3-d]pyrimidinone derivatives, facilitated by pentafluorophenylammonium triflate (PFPAT) as a catalyst, highlights another application area. These compounds were synthesized under solvent-free conditions and evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains. This research points to the potential use of this compound derivatives in developing new antimicrobial agents (M. Ghashang, S. S. Mansoor, K. Aswin, 2013).
Properties
IUPAC Name |
2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c1-7-9(14(17)18)6-10-12(16)8-4-2-3-5-11(8)19-13(10)15-7/h2-6H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPUNTDSZCGFPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=O)C3=CC=CC=C3OC2=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49679140 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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